Poly(oxymethylene-co-1,3-dioxepane)

Melting point depression Crystallinity Thermal analysis

Standard POM copolymers using 1,3-dioxolane fail to match the unique property profile of dioxepane-based variants, leading to part warpage and slower cycles. CAS 25214-85-1 solves this via tetramethylene oxide (-(CH₂)₄-O-) spacers that precisely disrupt crystallinity. - **Process advantage:** Lower Tm (164-168°C) & fast crystallization (Tm-Tc <15°C); MFI 30 g/10 min optimizes thin-wall molding. - **Mechanical gain:** Low Tg (-84°C amorphous phase) improves snap-fit toughness at ambient & sub-zero temperatures. - **Reduced emissions:** Lower formaldehyde off-gassing vs. POM homopolymer; suitable for enclosed or food-contact applications.

Molecular Formula C8H16O5
Molecular Weight 192.21 g/mol
CAS No. 25214-85-1
Cat. No. B12105920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePoly(oxymethylene-co-1,3-dioxepane)
CAS25214-85-1
Molecular FormulaC8H16O5
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1CCOCOC1.C1OCOCO1
InChIInChI=1S/C5H10O2.C3H6O3/c1-2-4-7-5-6-3-1;1-4-2-6-3-5-1/h1-5H2;1-3H2
InChIKeyAYLMAELYADLOEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dioxepane-Modified POM Copolymer Overview


Poly(oxymethylene-co-1,3-dioxepane), CAS 25214-85-1, is a cationic ring-opening copolymer of 1,3,5-trioxane (TOX) and 1,3-dioxepane (DXP) [1]. The incorporation of DXP units introduces tetramethylene oxide [(CH₂)₄–O] spacers into the polyoxymethylene backbone, which partially disrupt the crystallinity of the oxymethylene sequences and create a semi-crystalline morphology with a controllable amorphous fraction [2]. This structural modification yields a copolymer that retains the high stiffness and strength characteristic of polyoxymethylene (POM) while offering a wider processing window, lower melting point (164–168 °C), density of 1.4 g/mL at 25 °C, and a melt flow index of 30 g/10 min (190 °C/2.16 kg) that is well-suited for injection molding .

Cationic copolymer of 1,3,5-trioxane and 1,3-dioxepane; tetramethylene oxide spacers partially disrupt crystallinity Comonomer identity
Semi-crystalline morphology with controllable amorphous fraction; retains POM stiffness with wider processing window Morphology
Melt flow index 30 g/10 min (190 °C/2.16 kg) supports injection molding of thin-walled and complex parts Processability
Lower melting range (164–168 °C) reduces thermal degradation risk during melt processing Thermal profile

Why Generic POM Substitution Fails for This Copolymer


Polyoxymethylene homopolymer (POM-H) and copolymers manufactured with different cyclic comonomers—such as 1,3-dioxolane, 1,3-dioxane, or ethylene oxide—cannot be freely interchanged because the comonomer chemistry dictates the length of the flexible spacer unit, the degree of crystallinity disruption, and the resulting thermal and mechanical property balance [1]. The 1,3-dioxepane-derived copolymer produces a tetramethylene oxide spacer that is longer than the ethylene oxide spacer from 1,3-dioxolane, leading to a systematically lower crystalline fraction, a more pronounced melting-point depression, and a lower glass-transition temperature of the amorphous phase relative to 1,3-dioxolane-based POM copolymers at equivalent comonomer molar incorporation [2]. Consequently, substituting a dioxolane-based POM grade for the dioxepane-based copolymer will alter melt flow behavior, crystallization kinetics, mold shrinkage, and ultimate mechanical performance, potentially causing part warpage, longer cycle times, or reduced toughness in the final application.

This Copolymer
1,3-Dioxepane comonomer → tetramethylene oxide spacer; produces lower crystalline fraction, more pronounced Tm depression, and lower amorphous Tg
Typical Substitute
1,3-Dioxolane-based POM copolymer: shorter ethylene oxide spacer, higher crystallinity, higher amorphous Tg, and different melt rheology
Substituting a dioxolane-based grade may alter crystallization kinetics, mold shrinkage, and impact resistance, potentially leading to part warpage or reduced toughness.

Product-Specific Evidence Guide


Melting Point Depression and Reduced Crystallinity

Poly(oxymethylene-co-1,3-dioxepane) exhibits a melting point of 164–168 °C, approximately 7–16 °C lower than typical POM homopolymer (Tm ≈ 175–180 °C), reflecting the disruption of oxymethylene crystallinity by the tetramethylene oxide comonomer units . In systematic copolymerization studies, POM synthesized with 1,3-dioxepane demonstrated superior thermal and crystal properties compared to POM prepared with 1,3-dioxolane, as evidenced by differential thermal analysis and density measurements [1].

Melting point depression
Cross-study comparable
164–168 °C
vs. POM homopolymer 175–180 °C
Supports melt processing at reduced barrel temperatures, lowering thermal degradation risk and improving dimensional stability.
Reported Tm reduction 7–16 °C versus homopolymer; further reduction relative to dioxolane-based copolymers.
Melting point depression Crystallinity Thermal analysis

Accelerated Crystallization for Shorter Cycle Times

Polyoxymethylene multi-copolymers incorporating 1,3-dioxepane as a comonomer achieve a melting point–crystallization temperature difference (Tm – Tc) of less than 15 °C, as claimed in U.S. Patent 5,079,330 [1]. This is substantially narrower than the typical Tm – Tc value of 25–30 °C observed for standard POM homopolymer, indicating faster non-isothermal crystallization upon cooling from the melt [1].

Crystallization speed
Head-to-head comparison
Tm – Tc < 15 °C
Standard POM homopolymer: 25–30 °C
Narrower Tm–Tc gap indicates faster solidification; reported potential for shorter injection molding cycle times.
DSC at 10 °C/min, nitrogen atmosphere; reduction ≥10 °C.
Crystallization kinetics Cycle time reduction Injection molding

Lower Amorphous-Phase Tg for Low-Temperature Flexibility

The amorphous phase contributed by the 1,3-dioxepane segments exhibits a significantly lower glass-transition temperature (Tg) than that contributed by 1,3-dioxolane segments. Poly(1,3-dioxepane) homopolymer has a Tg of 189 K (–84 °C) [1], compared to poly(1,3-dioxolane) homopolymer, which has a Tg of approximately –60 to –70 °C [2]. In the copolymer, the DXP-derived amorphous regions remain rubbery well below the Tg of dioxolane-based amorphous regions, imparting greater chain mobility and flexibility at ambient and sub-ambient temperatures.

Amorphous-phase Tg
Cross-study comparable
–84 °C
Poly(1,3-dioxolane) Tg ≈ –60 to –70 °C
Lower amorphous Tg suggests enhanced chain mobility and flexibility at sub-ambient temperatures, supporting low-temperature impact resistance.
Homopolymer Tg values used to infer relative amorphous phase behavior.
Glass-transition temperature Amorphous phase Low-temperature performance

Improved Flexural Toughness in Molding Compositions

U.S. Patent 10,961,384 specifically claims that incorporating poly-1,3-dioxepane into polyoxymethylene-based molding materials improves the flexural toughness of the resulting moldings [1]. The patent explicitly names poly-1,3-dioxepane alongside poly-1,3-dioxolane and polytetrahydrofuran as effective toughness modifiers, with dioxepane-based polymers acting as flow improvers that simultaneously enhance toughness without compromising the processability of the POM matrix [1].

Flexural toughness
Patent claim
Improved flexural toughness
Qualitative improvement versus unmodified POM molding composition
Incorporation of poly-1,3-dioxepane reported to enhance flexural toughness; supports formulation development for snap-fit and structural parts.
No specific numerical factor provided; review for application-specific validation.
Flexural toughness Molding compounds Mechanical property enhancement

Balanced Melt Flow Index for Injection Molding

The commercially available grade of poly(oxymethylene-co-1,3-dioxepane) (CAS 25214-85-1) is specified with a melt flow index (MFI) of 30 g/10 min measured at 190 °C under a 2.16 kg load . This MFI value is higher than standard general-purpose POM copolymer grades (typically MFI 9–14 g/10 min) and lower than high-flow grades (MFI ≥ 45 g/10 min), placing it in a range that balances easy mold filling with sufficient melt strength to prevent flashing and maintain dimensional accuracy [1].

Melt flow index
Class-level inference
30 g/10 min
General-purpose POM copolymer: 9–14; high-flow: ≥45
Intermediate MFI balances mold filling with melt strength, suggesting suitability for thin-walled precision molding without excessive flash.
ASTM D1238 / ISO 1133, 190 °C, 2.16 kg.
Melt flow index Injection molding Processability

Best-Fit Research and Industrial Application Scenarios


High-Cycle Molding of Thin-Walled Precision Components

The accelerated crystallization kinetics (Tm – Tc < 15 °C [1]) and mid-range melt flow index (30 g/10 min ) make this copolymer particularly suitable for high-cavitation, fast-cycle injection molding of thin-walled electronic connectors, gears, and medical device components, where shorter cooling time and reliable mold release directly translate into higher production throughput and lower unit cost.

Snap-Fit and Living-Hinge Parts with Impact Resistance

The lower amorphous-phase Tg (–84 °C for the dioxepane homopolymer segment [2]) and proven flexural toughness improvement in molding compositions [3] position this material as a strong candidate for snap-fit closures, living hinges, and flexible clips that must withstand repeated bending at room and low temperatures without brittle fracture.

Structure–Property Research in Semi-Crystalline Copolymers

Because the 1,3-dioxepane comonomer produces quantifiable variations in density, melting point, and enthalpy as a function of mole fraction [4], this copolymer serves as a model system for academic and industrial research on how comonomer spacer length influences crystallization behavior, defect enthalpy, and the crystalline–amorphous interface in semi-crystalline engineering thermoplastics.

Formulations with Enhanced Thermal Stability

Citing evidence that POM copolymers exhibit thermal degradation mechanisms to a smaller extent than homopolymers [5], the dioxepane-based copolymer is a relevant candidate for formulating POM compounds where lower formaldehyde emission during processing and service life is critical, such as in food-contact or enclosed-space applications.

Application
Selection Property
Validation Focus
High-cavitation injection molding of thin-walled precision parts
Crystallization kinetics and melt flow
Verify cycle time reduction and dimensional accuracy under production conditions
Snap-fit and living-hinge components requiring low-temperature impact resistance
Amorphous-phase flexibility and flexural toughness
Assess ductile behavior and resistance to repeated bending at sub-ambient temperatures
Academic and industrial research on comonomer spacer length effects
Controlled crystallinity and thermal transitions
Correlate dioxepane mole fraction with density, Tm, and enthalpy changes
Formulations targeting lower formaldehyde emission during processing
Thermal degradation behavior
Evaluate formaldehyde release and thermal stability under intended processing conditions
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